

An In-depth Technical Guide to (9Z)-Heptadecenoyl-CoA

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Compound of Interest

Compound Name: (9Z)-Heptadecenoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (margaroleic acid), an odd-chain monounsaturated fatty acid. While not as abundant as its even-chain counterparts, **(9Z)-Heptadecenoyl-CoA** is an important intermediate in the metabolism of dietary odd-chain fatty acids and may play a role in various physiological processes. This guide provides a comprehensive overview of the current knowledge on **(9Z)-Heptadecenoyl-CoA**, including its chemical properties, metabolic pathways, and potential biological significance. Detailed experimental protocols for its analysis are also presented, along with a discussion of its potential relevance in drug development.

Chemical Properties

(9Z)-Heptadecenoyl-CoA is a long-chain acyl-Coenzyme A molecule. While specific experimental data for this molecule is scarce, its chemical properties can be reliably inferred from its constituent parts: (9Z)-heptadecenoic acid and Coenzyme A.

Property	Value	Source
Molecular Formula	C38H66N7O17P3S	Inferred from structure
Molecular Weight	1017.97 g/mol	Inferred from structure
Canonical SMILES	<chem>CCCCCCCCC\C=C/CCCCCCC C(=O)SCCNC(=O)CCNC(=O) C(O)C(C)(C)COP(=O) (O)OP(=O) (O)OCC1OC(N2C=NC3=C(N= CN=C32)N)C(O)C1OP(=O) (O)O</chem>	Inferred from structure
InChI Key	Inferred from structure	Inferred from structure
Appearance	Likely a solid at room temperature	Inferred from similar long-chain acyl-CoAs
Solubility	Soluble in aqueous solutions and organic solvents like methanol and acetonitrile	Inferred from similar long-chain acyl-CoAs

Biological Role and Significance

The biological role of **(9Z)-Heptadecenoyl-CoA** is intrinsically linked to the metabolism of its parent fatty acid, (9Z)-heptadecenoic acid. Odd-chain fatty acids, including C17:1, are found in low concentrations in human tissues and are primarily derived from the diet, particularly from dairy products and ruminant fats.[\[1\]](#)[\[2\]](#)

While direct evidence for the specific functions of **(9Z)-Heptadecenoyl-CoA** is limited, the roles of odd-chain fatty acids in general suggest several areas of importance:

- **Metabolic Intermediate:** The primary role of **(9Z)-Heptadecenoyl-CoA** is as a key intermediate in the β -oxidation of (9Z)-heptadecenoic acid, leading to the production of acetyl-CoA and propionyl-CoA.
- **Biomarker:** Plasma levels of C17 fatty acids have been investigated as potential biomarkers for dairy fat intake and have been associated with a reduced risk of cardiometabolic

diseases in some studies.[1][2]

- Cell Signaling: Long-chain acyl-CoAs, as a class, are known to be involved in cellular signaling pathways, although specific roles for **(9Z)-Heptadecenoyl-CoA** have not yet been elucidated.[3][4]

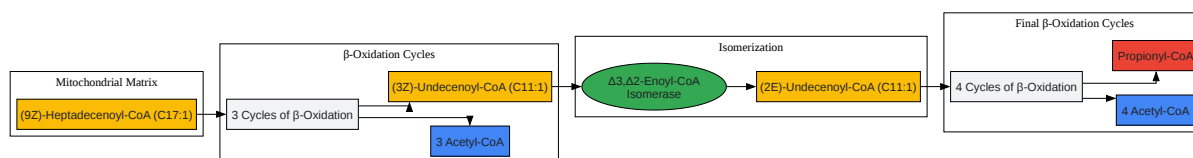
Metabolic Pathways

The metabolism of **(9Z)-Heptadecenoyl-CoA** primarily involves its degradation through the mitochondrial β -oxidation pathway. Due to its odd number of carbon atoms and the presence of a cis double bond, its oxidation requires additional enzymatic steps compared to the β -oxidation of saturated even-chain fatty acids.

β -Oxidation of (9Z)-Heptadecenoyl-CoA

The β -oxidation of **(9Z)-Heptadecenoyl-CoA** proceeds through a series of cycles, each removing a two-carbon unit in the form of acetyl-CoA. The process continues until the final three carbons are released as propionyl-CoA. The presence of the cis- Δ^9 double bond necessitates the action of an isomerase enzyme.

A hypothetical pathway for the β -oxidation of **(9Z)-Heptadecenoyl-CoA** is depicted below:



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Caption: Hypothetical β -oxidation pathway of **(9Z)-Heptadecenoyl-CoA**.

The final product, propionyl-CoA, can be converted to succinyl-CoA and enter the citric acid cycle, making odd-chain fatty acids gluconeogenic.

Quantitative Data

Specific quantitative data on the tissue concentrations of **(9Z)-Heptadecenoyl-CoA** are not readily available in the scientific literature. However, studies on odd-chain fatty acids in general indicate that they are present at low levels in human tissues.^[2] The development of sensitive analytical methods, such as LC-MS/MS, is enabling the detection and quantification of low-abundance acyl-CoAs, and future studies may provide more precise data on **(9Z)-Heptadecenoyl-CoA** levels in various biological samples.^[5]

Experimental Protocols

The analysis of **(9Z)-Heptadecenoyl-CoA** requires sensitive and specific analytical techniques due to its low abundance and its similarity to other acyl-CoA species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in tissues.^[6]

Materials:

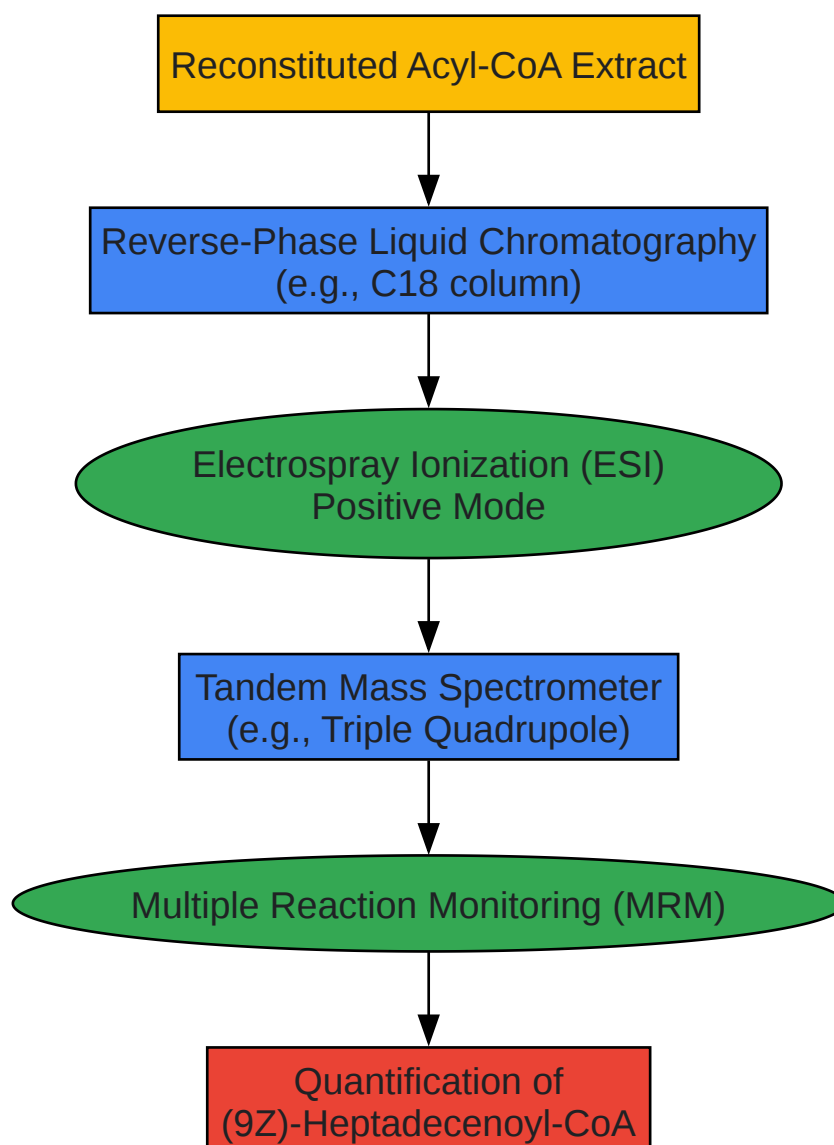
- Frozen tissue sample (~100 mg)
- Internal standard solution (e.g., [¹³C₈]octanoyl-CoA and heptadecanoyl-CoA)
- Methanol:Chloroform (2:1, v/v)
- Power homogenizer
- Centrifuge
- Solid Phase Extraction (SPE) columns (e.g., C18)
- SPE conditioning, wash, and elution solvents

Procedure:

- Weigh approximately 100 mg of frozen tissue in a polypropylene tube.
- Add a known amount of the internal standard mixture to the tube.
- Add 3 ml of ice-cold methanol:chloroform (2:1).
- Homogenize the tissue on ice using a power homogenizer.
- Centrifuge the homogenate to pellet the cellular debris.
- Transfer the supernatant to a new tube.
- Perform Solid Phase Extraction (SPE) to purify the acyl-CoAs from the extract.
- Elute the acyl-CoAs from the SPE column.
- Dry the eluate under a stream of nitrogen.
- Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of (9Z)-Heptadecenoyl-CoA

This is a general workflow for the analysis of long-chain acyl-CoAs by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.



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Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.

Key Parameters for MRM:

- Precursor Ion (Q1): The m/z of the protonated **(9Z)-Heptadecenoyl-CoA** molecule.
- Product Ion (Q3): A characteristic fragment ion of Coenzyme A, often the phosphopantetheine moiety. A common neutral loss for acyl-CoAs is 507 Da.^[7]

Relevance in Drug Development

The study of **(9Z)-Heptadecenoyl-CoA** and its metabolic pathway may have several implications for drug development:

- **Metabolic Disorders:** As an intermediate in odd-chain fatty acid metabolism, understanding its flux could be relevant in the context of metabolic diseases where fatty acid oxidation is dysregulated.
- **Enzyme Inhibition:** The enzymes involved in the β -oxidation of odd-chain and unsaturated fatty acids could be targets for therapeutic intervention.
- **Biomarker Discovery:** Further investigation into the correlation between tissue or plasma levels of **(9Z)-Heptadecenoyl-CoA** and disease states could lead to the development of novel biomarkers.

Conclusion

(9Z)-Heptadecenoyl-CoA is a low-abundance but metabolically significant intermediate in the metabolism of odd-chain monounsaturated fatty acids. While much of the current understanding is based on the general principles of fatty acid metabolism, the development of advanced analytical techniques provides the opportunity to investigate its specific roles in health and disease. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future investigations into this intriguing molecule.

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